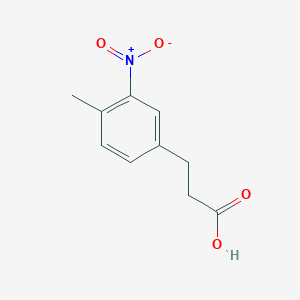![molecular formula C11H12N2O2 B13566760 2-(Morpholin-3-yl)benzo[d]oxazole](/img/structure/B13566760.png)
2-(Morpholin-3-yl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Morpholin-3-yl)benzo[d]oxazole is a heterocyclic compound that features both an oxazole and a morpholine ring. This compound is part of the larger family of benzoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-3-yl)benzo[d]oxazole typically involves the cyclization of appropriate precursors. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives, including this compound, often involve multi-step synthesis processes that are optimized for scale-up. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Morpholin-3-yl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole N-oxides, while substitution reactions can yield a variety of substituted benzoxazole derivatives .
Aplicaciones Científicas De Investigación
2-(Morpholin-3-yl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(Morpholin-3-yl)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Morpholin-3-yl)benzo[d]oxazole include other benzoxazole derivatives such as:
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Chlorobenzo[d]oxazole
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the morpholine and benzoxazole rings. This structural feature imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
2-morpholin-3-yl-1,3-benzoxazole |
InChI |
InChI=1S/C11H12N2O2/c1-2-4-10-8(3-1)13-11(15-10)9-7-14-6-5-12-9/h1-4,9,12H,5-7H2 |
Clave InChI |
XPMSPZZKWFWKPT-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1)C2=NC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B13566717.png)



![Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid](/img/structure/B13566741.png)




